2-(Bromomethyl)-7-methoxy-1-benzofuran
Description
2-(Bromomethyl)-7-methoxy-1-benzofuran is a brominated benzofuran derivative characterized by a bromomethyl (-CH2Br) group at the 2-position and a methoxy (-OCH3) group at the 7-position of the benzofuran core. For example, 5-(bromomethyl)-7-methoxy-1-benzofuran (CAS 831222-79-8), a positional isomer with the bromomethyl group at the 5-position, has a molecular weight of 241.08 g/mol and a LogP of 3.33, indicating moderate lipophilicity . The bromomethyl group enhances electrophilic reactivity, making it a key intermediate in synthesizing more complex bioactive molecules .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-(bromomethyl)-7-methoxy-1-benzofuran |
InChI |
InChI=1S/C10H9BrO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,6H2,1H3 |
InChI Key |
HVEHRXXFJVCBAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)CBr |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-(Bromomethyl)-7-methoxy-1-benzofuran serves as a valuable building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it suitable for the synthesis of more complex benzofuran derivatives. These derivatives can be tailored for specific applications in pharmaceuticals and agrochemicals.
Research indicates that compounds in the benzofuran class, including this compound, exhibit a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that similar benzofuran derivatives possess cytotoxic effects against various cancer cell lines, indicating potential anticancer activity for this compound as well .
- Antimicrobial Activity : The compound is being explored for its antimicrobial properties, with studies indicating that benzofuran derivatives can inhibit the growth of certain pathogens .
- Anti-inflammatory Effects : The structural features of benzofurans are associated with anti-inflammatory activities, making this compound a candidate for further investigation in therapeutic contexts .
Drug Development
The unique structure of this compound positions it as a potential pharmacophore in drug development. Its ability to interact with biological targets may lead to the development of new therapeutic agents aimed at treating various diseases, including cancer and infections .
Case Studies and Research Findings
Several studies have highlighted the potential applications of benzofuran derivatives:
- A study published in the Journal of Research in Medical Sciences demonstrated that synthesized benzofuran derivatives exhibited significant antimycobacterial activity against Mycobacterium tuberculosis strains, suggesting a promising avenue for developing new antitubercular agents .
- Another research article indicated that benzofurans are emerging as scaffolds for antimicrobial agents due to their ability to inhibit various bacterial and fungal pathogens .
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- 5-(Bromomethyl)-7-methoxy-1-benzofuran (CAS 831222-79-8): Differs in the bromomethyl group’s position (5 vs. 2). Molecular weight: 241.08 g/mol; LogP: 3.33 .
- Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4): Bromo at C5, methoxy at C6, and a carboxylate ester at C2. Demonstrates cytotoxic activity against human cancer cell lines (e.g., IC50 values in low micromolar range) . Brominated derivatives of this class show reduced cytotoxicity compared to non-brominated precursors .
Functional Group Additions
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran :
- 5-Bromo-7-methoxy-2-nitro-1-benzofuran (CAS 56897-51-9): Nitro (-NO2) group at C2 increases electron-withdrawing effects, raising LogP to 3.63. Higher lipophilicity may improve membrane permeability compared to methoxy/bromomethyl analogs .
Pharmacological and Cytotoxic Profiles
Physicochemical Properties and Reactivity
- LogP Comparisons: Bromomethyl/methoxy derivatives (e.g., 5-(bromomethyl)-7-methoxy-1-benzofuran: LogP 3.33) are less lipophilic than nitro-substituted analogs (LogP 3.63) .
Synthetic Utility :
Key Research Findings and Gaps
- Cytotoxicity Trends: Brominated benzofurans generally exhibit lower cytotoxicity than non-brominated precursors, as seen in methyl carboxylate derivatives .
- Structural Insights : Crystal structures of ethylsulfinyl derivatives reveal halogen-bonding networks critical for stability and activity .
Preparation Methods
Solvent Effects
Polar aprotic solvents (e.g., CCl₄, CHCl₃) enhance bromination efficiency by stabilizing radical intermediates (NBS) or bromonium ions (Br₂). Source observed improved yields in CCl₄ due to its inertness and high boiling point.
Catalytic Additives
The use of AIBN (1–2 mol%) in NBS-mediated reactions accelerates radical formation, reducing reaction times from 24 to 12 hours. For Br₂-based methods, FeCl₃ (5 mol%) can polarize Br₂, enhancing electrophilic attack on the methyl group.
Purification Techniques
Silica gel chromatography with chloroform/methanol (100:0.5 v/v) effectively separates 2-(bromomethyl)-7-methoxy-1-benzofuran from unreacted precursors and dibrominated byproducts.
Challenges and Mitigation
-
Aromatic Bromination : Over-bromination at the benzene ring is minimized by using NBS and avoiding excess Br₂.
-
Steric Hindrance : The 7-methoxy group may hinder bromination at position 2. Increasing reaction temperature (80°C vs. 25°C) improves accessibility.
-
Byproduct Formation : Dibrominated byproducts are removed via fractional crystallization (ethanol/water) .
Q & A
(Basic) What are the common synthetic routes for preparing 2-(Bromomethyl)-7-methoxy-1-benzofuran, and what key parameters influence reaction efficiency?
Methodological Answer:
The synthesis typically involves cyclization of substituted phenols followed by bromination at the methyl group. Key steps include:
- Cyclization : Reacting 7-methoxy-1-benzofuran precursors with bromomethylating agents (e.g., NBS or bromine in controlled conditions) .
- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., benzene evaporation) yield pure crystals .
Critical Parameters : - Temperature : Reflux conditions (~5 hours) ensure complete reaction .
- Solvent Polarity : Ethyl acetate optimizes separation in chromatography .
- pH Control : Acidification (pH 1) during workup prevents byproduct formation .
(Advanced) How do substituents at the 2-position of benzofuran derivatives affect crystal packing and intermolecular interactions?
Methodological Answer:
Substituents like bromomethyl or fluorophenyl groups influence crystal packing via steric and electronic effects:
- Hydrogen Bonding : Carboxyl groups in analogs form O—H···O hydrogen bonds, creating centrosymmetric dimers .
- Planarity : Benzofuran cores with planar geometries (mean deviation <0.005 Å) enhance π-π stacking .
- Halogen Effects : Bromine atoms increase van der Waals interactions, affecting unit cell parameters (e.g., triclinic vs. monoclinic systems) .
Data Insight : Fluorophenyl substituents reduce torsional strain (C8—C9—C10—C11: 180.0°) compared to bulkier groups .
(Basic) What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., C–Br: 1.89 Å) and dihedral angles (e.g., S–C1–C8: 118.79°) .
- NMR Spectroscopy : H NMR identifies methoxy (δ 3.8–4.0 ppm) and bromomethyl (δ 4.5–4.7 ppm) protons .
- IR Spectroscopy : Confirms sulfinyl (1050 cm) and carbonyl (1700 cm) groups in derivatives .
(Advanced) How can researchers resolve contradictions in reported crystallographic data for bromomethyl-substituted benzofurans?
Methodological Answer:
Discrepancies often arise from solvent effects or measurement temperatures. Strategies include:
- Cross-Validation : Compare data with isostructural analogs (e.g., 5-iodo vs. 5-bromo derivatives) .
- DFT Calculations : Optimize geometries computationally to validate experimental torsion angles (e.g., C1–C2–C3–C4: 178.7°) .
- Temperature Calibration : Ensure data collection at consistent temperatures (e.g., 173 K vs. room temperature) .
(Basic) What are the typical purification methods for benzofuran derivatives post-synthesis?
Methodological Answer:
- Column Chromatography : Use ethyl acetate/hexane (R = 0.65) to separate brominated products .
- Recrystallization : Evaporate benzene solutions to obtain single crystals for X-ray studies .
- Acid-Base Extraction : Remove unreacted starting materials via dichloromethane/water partitioning .
(Advanced) What strategies optimize the regioselective bromination at the methyl group in 7-methoxy-1-benzofuran systems?
Methodological Answer:
- Directed Bromination : Use Lewis acids (e.g., AlCl) to activate the methyl group for NBS .
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy) with trimethylsilyl .
- Kinetic Control : Low temperatures (−20°C) favor bromomethyl over ring bromination .
(Basic) What safety precautions are essential when handling bromomethyl-substituted benzofurans?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile bromine byproducts .
- Waste Disposal : Neutralize acidic residues before disposal per GHS guidelines .
(Advanced) How do computational methods support the experimental design of benzofuran-based compounds for pharmacological studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
